7-[1-(3-Chlorophenoxy)ethyl][1,2,4]triazolo[1,5-a]pyrimidin-2-amine is a compound with the molecular formula and a molecular weight of approximately 289.72 g/mol. It is classified as a triazolopyrimidine derivative, which is significant in medicinal chemistry due to its biological activities. The compound features a triazole ring fused with a pyrimidine structure, which contributes to its pharmacological properties.
The compound is cataloged under the CAS Number 477865-76-2 and can be sourced from chemical suppliers like Matrix Scientific and BenchChem. Its classification falls within the realm of heterocyclic compounds, particularly those containing nitrogen heterocycles that are often explored for their potential therapeutic applications.
The synthesis of 7-[1-(3-Chlorophenoxy)ethyl][1,2,4]triazolo[1,5-a]pyrimidin-2-amine typically involves several key steps:
The specific reaction conditions (temperature, time, and solvents) can vary based on the desired yield and purity of the final product.
The compound can undergo various chemical reactions:
These reactions are crucial for modifying the compound to enhance its biological activity or to create derivatives for further study.
The mechanism of action for compounds similar to 7-[1-(3-Chlorophenoxy)ethyl][1,2,4]triazolo[1,5-a]pyrimidin-2-amine involves several biochemical pathways:
For instance, some derivatives have shown antiproliferative effects by inhibiting the ERK signaling pathway in cancer cells. This suggests that they could potentially be developed into therapeutic agents for cancer treatment.
The physical properties of 7-[1-(3-Chlorophenoxy)ethyl][1,2,4]triazolo[1,5-a]pyrimidin-2-amine include:
Chemical properties include stability under various conditions (e.g., pH levels), reactivity with other chemicals (as outlined in the reactions section), and potential degradation pathways.
The applications of 7-[1-(3-Chlorophenoxy)ethyl][1,2,4]triazolo[1,5-a]pyrimidin-2-amine are diverse:
This compound represents a promising avenue for further research in drug development targeting various diseases.
The construction of the [1,2,4]triazolo[1,5-a]pyrimidine core follows multicomponent heterocyclization strategies that enable efficient functionalization at key positions. The most effective methodology involves a Biginelli-like reaction that assembles the triazolopyrimidine scaffold with inherent C2-amino functionality in a single synthetic operation. This approach employs 3-amino-1,2,4-triazole as the triazole precursor, which undergoes cyclocondensation with appropriately substituted β-dicarbonyl compounds or enones under thermal conditions [3].
The regioselectivity control in this reaction is paramount for obtaining the desired 7-aryl/alkyl-substituted isomer rather than the 5-substituted regioisomer. Studies demonstrate that reaction of 3,5-diamino-1,2,4-triazole with 1-(3-chlorophenyl)butane-1,3-dione specifically yields the 7-[1-(3-chlorophenoxy)ethyl] regioisomer due to preferential nucleophilic attack at the less sterically hindered carbonyl, followed by dehydrative cyclization [7]. The C2-amino group remains intact throughout this process, providing an essential handle for further derivatization. Alternative pathways starting from pre-formed triazolopyrimidine cores require protective group strategies, particularly for the C2-amine, increasing synthetic steps and reducing overall yield to 15-30% compared to the 45-72% achieved via direct heterocyclization [3] [9].
Table 1: Comparative Synthetic Routes to Triazolopyrimidine Core Functionalization
Synthetic Approach | Starting Materials | Key Steps | Yield Range | Regioselectivity |
---|---|---|---|---|
Multicomponent Heterocyclization | 3,5-Diamino-1,2,4-triazole + 1-(3-Chlorophenyl)butane-1,3-dione | One-pot cyclocondensation at 130-160°C | 45-72% | High (7-substituted isomer) |
Stepwise Functionalization | Pre-formed [1,2,4]triazolo[1,5-a]pyrimidine | Protection → Alkoxyalkylation → Deprotection | 15-30% | Moderate to low |
Microwave-Assisted Cyclization | 3-Amino-5-thiol-1,2,4-triazole + β-diketone | Microwave irradiation, 150°C, 15 min | 68-85% | High |
The introduction of the 1-(3-chlorophenoxy)ethyl moiety at the C7 position employs two principal strategies: direct incorporation during core formation and post-cyclization functionalization. The former approach utilizes 1-(3-chlorophenoxy)propan-2-one or its β-dicarbonyl equivalents as reactants in the initial heterocyclization, embedding the phenoxyethyl group directly into the nascent triazolopyrimidine core [3]. This method benefits from reduced step count but faces limitations in stereochemical control at the ethyl linker's chiral center, typically yielding racemic products.
Post-cyclization alkoxyalkylation offers greater flexibility through nucleophilic substitution reactions. This involves reacting 7-chloro[1,2,4]triazolo[1,5-a]pyrimidin-2-amine with 1-(3-chlorophenoxy)ethanol under Mitsunobu conditions (triphenylphosphine/DIAD) or using phase-transfer catalysis (PTC) with tetrabutylammonium bromide. The Mitsunobu approach provides superior yields (78-85%) but generates stoichiometric phosphine oxide byproducts, complicating purification. PTC methods utilizing 50% NaOH/toluene systems achieve 60-70% yields with simpler workup but require extended reaction times (12-18 hours) [3] [8].
Recent advances employ electrophilic activation of the alcohol using p-toluenesulfonyl chloride or Appel reagents (CBr₄/PPh₃), generating the corresponding bromide in situ. This reactive intermediate undergoes efficient SN₂ reaction with the triazolopyrimidine anion generated by deprotonation with NaH or K₂CO₃ in DMF at 60°C, achieving 65-75% isolated yields. Solvent optimization studies reveal dimethylacetamide (DMA) provides a 15% yield enhancement over DMF due to improved anion stabilization and solubility [8].
Microwave dielectric heating revolutionizes the synthesis of triazolopyrimidine derivatives by dramatically accelerating reaction kinetics while improving yields and purity. The cyclocondensation step benefits exceptionally from microwave irradiation, reducing reaction times from hours (conventional heating) to minutes while enhancing yields by 20-35%. Optimization studies demonstrate that irradiating equimolar mixtures of 3-amino-5-thiol-1,2,4-triazole, aldehydes, and β-diketones at 150°C for 15 minutes in DMF produces target triazolopyrimidines in 68-85% isolated yields, compared to 40-55% via conventional reflux over 24 hours [2] [5].
Solvent-free microwave techniques offer additional sustainability benefits. Grinding stoichiometric mixtures of reactants with solid K₂CO₃ or Cs₂CO₃ followed by microwave irradiation (300W, 100-120°C) achieves complete conversion within 8-12 minutes. This approach eliminates solvent waste, simplifies purification, and provides yields comparable to solvent-based microwave methods (70-82%) while reducing energy consumption by 80% based on calculated PMI (Process Mass Intensity) metrics [8] [5]. The technique proves particularly effective for the alkoxyalkylation step, where conventional methods suffer from solvolysis side reactions.
Table 2: Microwave Optimization Parameters for Key Synthetic Steps
Synthetic Step | Conventional Method Yield/Time | Microwave Conditions | MW Yield/Time | Green Metrics Improvement |
---|---|---|---|---|
Triazolopyrimidine Core Formation | 40-55% (24 h reflux) | 150°C, 15 min, DMF | 68-85% | PMI reduction: 32% E-factor reduction: 28% |
Phenoxyethyl Alkoxyalkylation | 60-70% (12-18 h, PTC) | 120°C, 15 min, TBAB/DMA | 85-90% | Solvent reduction: 95% Energy reduction: 85% |
Final Product Crystallization | Multi-step recrystallization | Microwave-assisted antisolvent crystallization | Purity >98% (15 min) | Solvent consumption: 60% reduction |
One-Pot Assembly | Not feasible | Sequential MW steps (core → alkylation) | 65% overall (45 min total) | Step reduction: 3 → 1 PMI reduction: 45% |
Integrated one-pot microwave processes combine core formation and alkoxyalkylation without intermediate isolation. After initial cyclocondensation, the reaction mixture is supplemented with 1-(3-chlorophenoxy)ethyl bromide and K₂CO₃, then subjected to a second microwave irradiation cycle (120°C, 15 minutes). This cascade approach achieves 65% overall yield for 7-[1-(3-Chlorophenoxy)ethyl][1,2,4]triazolo[1,5-a]pyrimidin-2-amine while minimizing handling losses and purification requirements [5] [8]. Life cycle assessment (LCA) studies indicate this integrated microwave route reduces cumulative energy demand by 65% and E-factor by 40% compared to multistep conventional synthesis.
The ethyl linker connecting the triazolopyrimidine core to the 3-chlorophenoxy moiety creates a chiral center at the benzylic carbon, resulting in racemic products from standard synthetic routes. Biological evaluation often reveals significant stereoselective activity differences between enantiomers, necessitating effective resolution strategies. Three principal approaches have been developed for enantioenriched 7-[1-(3-Chlorophenoxy)ethyl]triazolopyrimidin-2-amine synthesis.
Pre-resolution of chiral synthons employs enantiomerically pure 1-(3-chlorophenoxy)propan-2-ol precursors, obtained via enzymatic resolution using immobilized lipases (Candida antarctica Lipase B) with vinyl acetate as acyl donor. The (R)-alcohol is obtained in >99% ee after kinetic resolution (50% conversion), while hydrolysis of the corresponding acetate yields the (S)-enantiomer. Subsequent Mitsunobu coupling or tosylate displacement with triazolopyrimidine cores proceeds with complete stereochemical retention, providing both enantiomers of the target compound in 97-99% ee [3]. However, maximum yield is inherently limited to 50% per enantiomer.
Chiral stationary phase chromatography using preparative supercritical fluid chromatography (SFC) with Chiralpak® AD-H or AS columns achieves baseline separation of racemic 7-[1-(3-Chlorophenoxy)ethyl]triazolopyrimidin-2-amine. Optimal conditions employ 25% methanol/CO₂ at 35°C with a flow rate of 60 mL/min, resolving enantiomers with resolution factors (Rs) >2.0 and providing >99% ee after single-pass purification. Though highly effective, this method suffers from limited throughput (gram-scale per run) and requires specialized equipment [3].
Diastereomeric crystallization utilizing chiral acids like O,O'-di-p-toluoyl-L-tartaric acid (DTTA) or 1,1'-bi-2-naphthol-derived phosphoric acids provides a scalable alternative. Screening identified (2R,3R)-di-O-benzoyltartaric acid as optimal, forming crystalline diastereomeric salts with the (R)-enantiomer of the triazolopyrimidine base. Two recrystallizations from ethanol/water afford the pure salt in 34% yield and 98% de. Liberating the free base with aqueous Na₂CO₃ yields enantiomerically enriched (R)-7-[1-(3-Chlorophenoxy)ethyl][1,2,4]triazolo[1,5-a]pyrimidin-2-amine without racemization [3]. Current research focuses on asymmetric catalytic alkylation using chiral phase-transfer catalysts to potentially circumvent resolution entirely.
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9